molecular formula C8H16N2O2 B1403186 (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide CAS No. 910607-16-8

(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide

Cat. No.: B1403186
CAS No.: 910607-16-8
M. Wt: 172.22 g/mol
InChI Key: MRHTZUDWGVAHKD-PKPIPKONSA-N
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Description

(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide: is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains an amino group, a cyclopropyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide involves several steps. One common method includes the reaction of a suitable precursor with cyclopropylamine under controlled conditions. The process typically involves the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often include specific temperatures, solvents, and catalysts to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

Chemistry: In chemistry, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as hepatitis C .

Medicine: In medicine, this compound is explored for its therapeutic potential. It is investigated for its role in inhibiting viral replication and as a potential treatment for viral infections .

Industry: In the industrial sector, this compound is used in the development of new materials and as a building block for the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structural features make it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development .

Properties

IUPAC Name

(3S)-3-amino-N-cyclopropyl-2-hydroxypentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-6(9)7(11)8(12)10-5-3-4-5/h5-7,11H,2-4,9H2,1H3,(H,10,12)/t6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHTZUDWGVAHKD-PKPIPKONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)NC1CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(C(=O)NC1CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide
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(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide
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(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide
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Reactant of Route 6
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide

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